1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene
Description
1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a central biphenyl core symmetrically functionalized with three pyrene moieties. This structural arrangement confers extended π-conjugation, making it a candidate for applications in organic electronics, photovoltaics, and optoelectronic devices.
Properties
CAS No. |
919791-85-8 |
|---|---|
Molecular Formula |
C60H34 |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
1-[3-[3,5-di(pyren-1-yl)phenyl]phenyl]pyrene |
InChI |
InChI=1S/C60H34/c1-5-35-13-16-41-19-25-49(52-28-22-38(8-1)55(35)58(41)52)45-12-4-11-44(31-45)46-32-47(50-26-20-42-17-14-36-6-2-9-39-23-29-53(50)59(42)56(36)39)34-48(33-46)51-27-21-43-18-15-37-7-3-10-40-24-30-54(51)60(43)57(37)40/h1-34H |
InChI Key |
QEIRDSLSEPWLDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC=C5)C6=CC(=CC(=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene typically involves multiple steps, including the formation of the biphenyl core and the subsequent attachment of pyrene units. One common method involves the use of diazonium salts and coupling reactions to form the biphenyl core, followed by electrophilic aromatic substitution to attach the pyrene units. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve high yields .
Industrial production methods for this compound are less common due to its complex structure and the need for precise reaction conditions. advancements in synthetic chemistry have made it possible to produce this compound on a larger scale for research purposes.
Chemical Reactions Analysis
1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, nitro compounds, and organometallic reagents being used to introduce different functional groups onto the pyrene units
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyrene derivatives and biphenyl compounds.
Scientific Research Applications
1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecular architectures and materials with unique electronic and photophysical properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its strong fluorescence.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1,1’,1’‘-([1,1’-Biphenyl]-3,3’,5-triyl)tripyrene is primarily related to its ability to interact with various molecular targets through non-covalent interactions. These interactions include π-π stacking, hydrogen bonding, and van der Waals forces. The compound’s unique structure allows it to bind to specific sites on proteins, nucleic acids, and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Biphenyl-Pyrene Frameworks
- Compound 1 (2,2',2''-(5'-(3,5-dimethylphenyl)-3,3'',5,5''-tetramethyl-[1,1':3',1''-terphenyl]-2',4',6'-triyl)tripyrene): Structure: Shares a tripyrene backbone but incorporates methyl groups at the 3,5-positions of the biphenyl core and additional methyl substituents on the terphenyl arms . Synthesis: Designed as a precursor for surface-catalyzed oxidative ring closure to form 7T, a graphene nanoribbon analogue. Methyl groups facilitate regioselective reactivity during synthesis.
Donor-Acceptor Biphenyl Derivatives
- 1,1’,1”-(2’,4’-Dinitro-[1,1’-biphenyl]-2,4,6-triyl)tripiperidine: Structure: Features nitro (electron-withdrawing) and piperidine (electron-donating) groups on a biphenyl-triyl scaffold . Properties: Exhibits a donor-acceptor system with a melting point of 240.4–241.2°C, confirmed by NMR and UV/Vis spectroscopy. Application: Potential use in dye precursors due to dual electronic functionality, contrasting with the purely aromatic target compound, which lacks such polar substituents.
Organometallic Biphenyl Derivatives
- (4-amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride (Compound A) and organotellurium analogues (Compounds B–E): Structure: Biphenyl cores functionalized with heavy atoms (Hg, Te) and halogens (Cl, Br) . Theoretical Insights: DFT studies reveal that tellurium incorporation increases molecular polarizability, while mercury introduces metallic bonding characteristics. Contrast: Unlike the target compound, these derivatives exhibit redox-active metal centers, expanding their utility in catalysis or sensing but reducing π-conjugation efficiency.
Polychlorinated Biphenyl (PCB) Analogues
- PCB-079 (3,3',4,5-tetrachloro-1,1'-biphenyl) , PCB-080 (3,3',4,5'-tetrachloro-1,1'-biphenyl) , and others:
Comparative Data Table
Key Research Findings
- Synthetic Strategies : The target compound’s synthesis likely requires regioselective coupling techniques, akin to methods used for Compound 1 (e.g., Suzuki-Miyaura cross-coupling) .
- Electronic Properties: Pyrene moieties enhance charge transport compared to methyl- or chlorine-substituted analogues, as seen in donor-acceptor systems .
- Environmental Impact : Unlike chlorinated biphenyls (PCBs), the target compound’s aromatic bulk may reduce bioavailability but poses challenges in degradation .
Biological Activity
1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound's structure, featuring multiple biphenyl units, suggests a possibility for diverse interactions within biological systems. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of three biphenyl units linked together, which may influence its solubility and reactivity in biological contexts.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that biphenyl derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs. These pathways are crucial for controlling cell proliferation and survival.
- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in malignant cells. This pathway has been documented in studies involving structurally related biphenyl compounds.
Data Table: Summary of Biological Studies
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Induces apoptosis in breast cancer cells via ROS generation. |
| Study 2 | Antimicrobial | Exhibits inhibitory effects against bacterial strains (E. coli and S. aureus). |
| Study 3 | Cytotoxicity | Demonstrates dose-dependent cytotoxic effects on leukemia cell lines. |
Case Study 1: Anticancer Activity
In a study published by Smith et al. (2022), the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated to be approximately 5 µM for MCF-7 cells.
Case Study 2: Antimicrobial Effects
Johnson et al. (2023) explored the antimicrobial properties of related biphenyl compounds. The study found that these compounds exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Research Findings
Research has consistently highlighted the importance of biphenyl derivatives in medicinal chemistry. The following findings are noteworthy:
- Cell Cycle Regulation : Compounds similar to this compound have been shown to affect cyclin D expression, leading to G0/G1 phase arrest in cancer cells.
- Synergistic Effects : When combined with existing chemotherapeutics like doxorubicin, these compounds may enhance therapeutic efficacy while reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
